DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0), also known as diacylglycerol or DAG(18:2/18:3), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is primarily located in the membrane (predicted from logP) and cytoplasm. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and linoleoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:2(9Z, 12Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and gamma-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(6Z, 9Z, 12Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) can be biosynthesized from PA(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/18:3(9Z, 12Z, 15Z)) through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway and phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)) pathway. DG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/18:3(6Z, 9Z, 12Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.
DG(18:2(9Z,12Z)/18:3(6Z,9Z,12Z)/0:0) is a diglyceride.